

comparative study of kinase inhibitors with a thienopyridine core

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Compound of Interest

Compound Name: 3-Amino-4,6-dimethylthieno[2,3-
b]pyridine-2-carboxylic acid

Cat. No.: B177485

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A Comparative Analysis of Kinase Inhibitors with a Thienopyridine Core

Thienopyridine scaffolds have emerged as a versatile platform in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of selected thienopyridine-based kinase inhibitors, focusing on their target specificity, preclinical efficacy, and the experimental methodologies used for their evaluation.

Inhibitor Performance: A Quantitative Comparison

The following tables summarize the in vitro and cellular activities of notable thienopyridine kinase inhibitors against their primary targets.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID	Target Kinase(s)	IC50 (nM)
Compound 15f	RON	0.39[1]
ABT-348 (Ilorasertib)	Aurora A	120 (binding), 189 (cellular autophosphorylation)[2]
Aurora B	7 (binding), 13 (cellular autophosphorylation)[2]	
Aurora C	1 (binding), 13 (cellular autophosphorylation)[2]	
VEGFR/PDGFR families	K _i < 30[2]	
Src family	K _i < 30[2]	
Thienopyridine Series (most potent)	IKKβ	40[3][4]

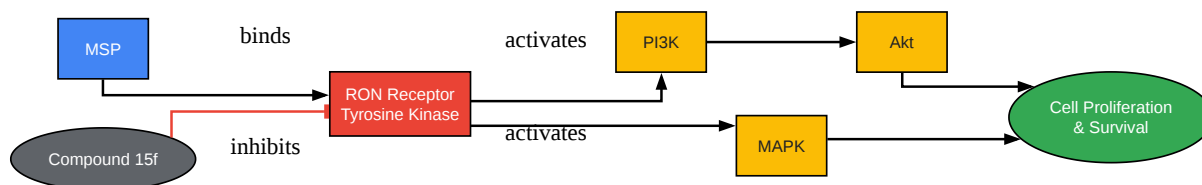
Table 2: Cellular Activity of Thienopyridine Kinase Inhibitors

Compound ID	Cell Line	Assay Type	GI50/IC50 (nM)
Compound 15f	KM12C (RON variant)	Antiproliferative (MTS)	7[1]
HT29 (RON variant)	Antiproliferative (MTS)	609[1]	0.3-21[2]
SW620 (RON variant)	Antiproliferative (MTS)	420[1]	
ABT-348 (Ilorasertib)	Various leukemia, lymphoma, and solid tumor cell lines	Antiproliferative	
Endothelial cells (VEGF-stimulated)	Antiproliferative	≤ 0.3[2]	

Signaling Pathways and Experimental Workflows

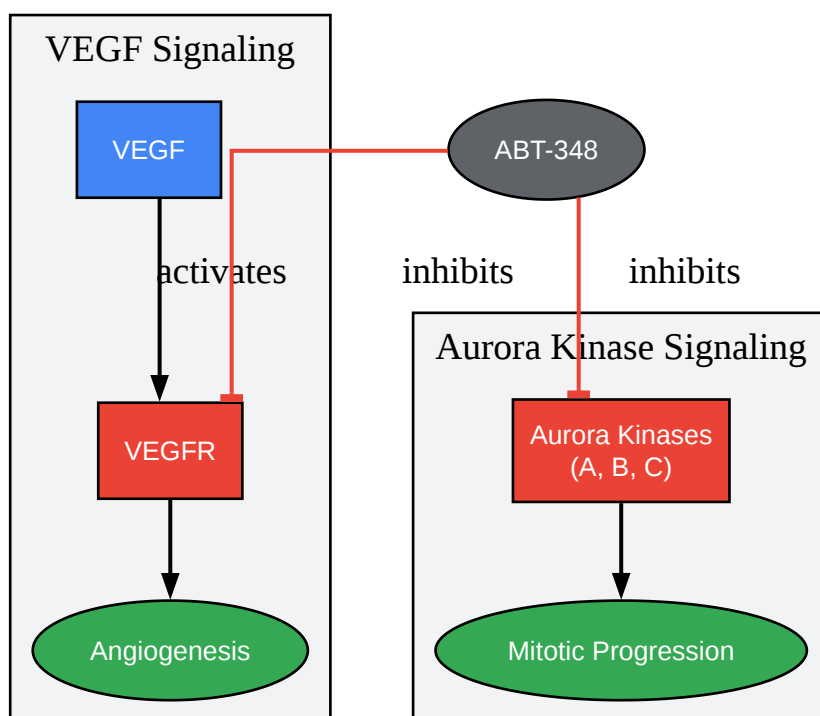
Visualizing the signaling cascades targeted by these inhibitors and the experimental procedures for their characterization is crucial for understanding their mechanism of action and

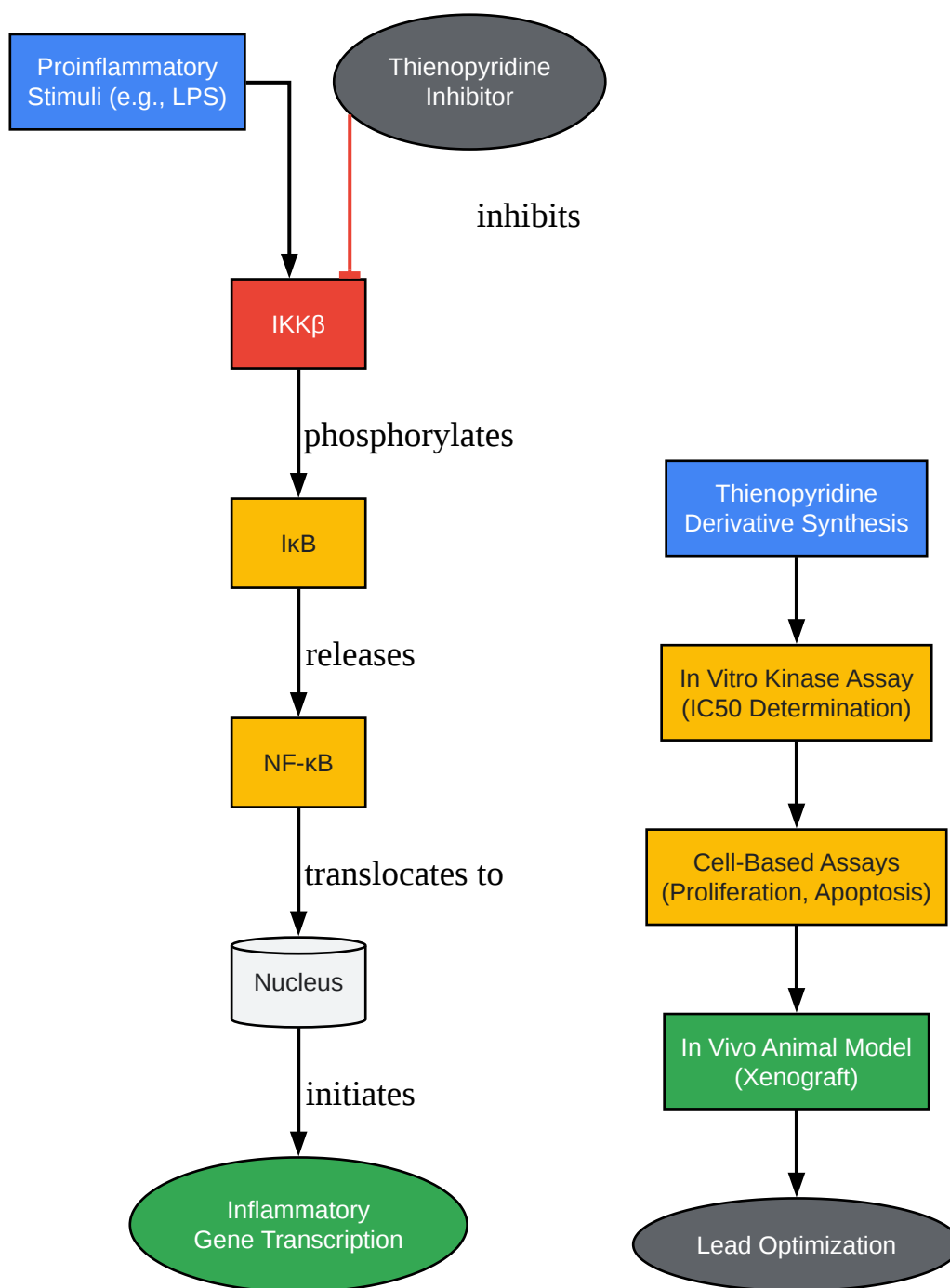
preclinical development.



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Caption: Signaling pathway of the RON receptor tyrosine kinase and the inhibitory action of Compound 15f.





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